![molecular formula C13H13O4- B14375939 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate CAS No. 88341-30-4](/img/structure/B14375939.png)
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate group and a 3-methylbut-3-en-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with 3-methylbut-3-en-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 3-methylbut-3-en-2-ol, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: A related compound with a similar structure but different functional groups.
3-Buten-2-ol, 2-methyl-: Another compound with a similar backbone but different substituents.
Uniqueness
2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of both a benzoate group and a 3-methylbut-3-en-2-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88341-30-4 |
|---|---|
Formule moléculaire |
C13H13O4- |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
2-(3-methylbut-3-en-2-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C13H14O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-7,9H,1H2,2-3H3,(H,14,15)/p-1 |
Clé InChI |
UAWUFQIDEMFRDF-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=C)C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
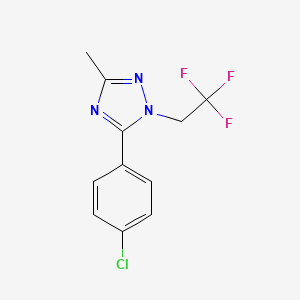
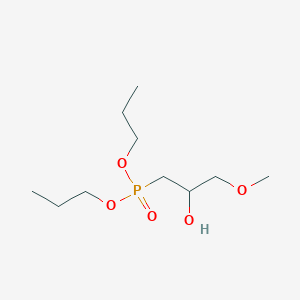
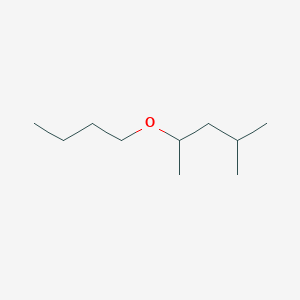
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
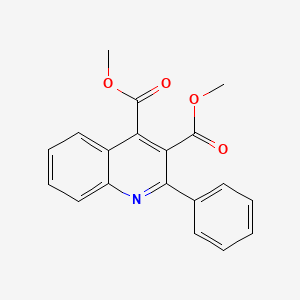
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
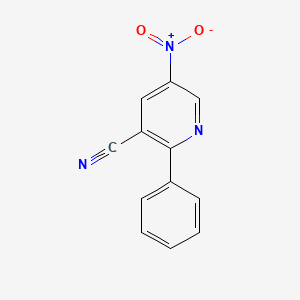

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
